molecular formula C20H14O5 B2679831 7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- CAS No. 664366-11-4

7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl-

Cat. No.: B2679831
CAS No.: 664366-11-4
M. Wt: 334.327
InChI Key: IQWQGQREZKOSCN-UHFFFAOYSA-N
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Description

7H-Furo3,2-gbenzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- is a complex organic compound with a unique structure that combines elements of furan, benzopyran, and acetic acid

Scientific Research Applications

7H-Furo3,2-gbenzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo3,2-gbenzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- typically involves multi-step organic reactions. The process often starts with the preparation of the furan and benzopyran rings, followed by their fusion and subsequent functionalization to introduce the acetic acid and phenyl groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and reducing costs.

Chemical Reactions Analysis

Types of Reactions

7H-Furo3,2-gbenzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds to single bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds

Mechanism of Action

The mechanism of action of 7H-Furo3,2-gbenzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 7H-Furo3,2-gbenzopyran-6-acetic acid, 3,5-dimethyl-7-oxo-
  • 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
  • 7H-Furo3,2-gbenzopyran-6-acetic acid, 3,5-dimethyl-7-oxo-

Uniqueness

What sets 7H-Furo3,2-gbenzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. For example, the presence of the phenyl group may enhance its binding affinity to certain molecular targets, while the acetic acid moiety can influence its solubility and reactivity.

Properties

IUPAC Name

2-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c1-11-13-7-15-16(12-5-3-2-4-6-12)10-24-17(15)9-18(13)25-20(23)14(11)8-19(21)22/h2-7,9-10H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWQGQREZKOSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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